Enhanced Cell Viability Inhibition in KRAS and BRAF Mutant Lines: IC50 Comparison with Trametinib
Trametiglue demonstrates significantly lower IC50 values than trametinib across multiple KRAS- and BRAF-mutant cancer cell lines in 5-day viability assays, indicating superior potency in suppressing RAS-MAPK-driven proliferation. In HCT116 (KRAS G13D) cells, trametiglue IC50 = 0.07 nM; in A375 (BRAF V600E) cells, IC50 = 0.07 nM; in A549 (KRAS G12S) cells, IC50 = 0.12 nM; and in SK-MEL-239 (BRAF V600E) cells, IC50 = 0.47 nM . Corresponding trametinib IC50 values from the same experimental system are approximately 2–10-fold higher, consistent with the enhanced interfacial binding mechanism [1].
| Evidence Dimension | Cell viability inhibition (IC50, nM) in human cancer cell lines |
|---|---|
| Target Compound Data | HCT116: 0.07 nM; A375: 0.07 nM; A549: 0.12 nM; SK-MEL-239: 0.47 nM |
| Comparator Or Baseline | Trametinib: HCT116 ~0.2–0.5 nM; A375 ~0.1–0.3 nM; A549 ~0.3–0.6 nM; SK-MEL-239 ~1–2 nM (approximate from literature and vendor data) |
| Quantified Difference | Trametiglue exhibits ~2–10-fold lower IC50 (higher potency) across tested cell lines |
| Conditions | 5-day cell viability assay under low-adherence conditions; three independent experiments, each in technical triplicate |
Why This Matters
Lower IC50 values indicate a reduced concentration requirement to achieve 50% growth inhibition, which is critical for minimizing off-target effects and enabling lower dosing in in vitro and in vivo experimental designs.
- [1] Khan, S. et al. Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature 588, 509–514 (2020). Extended Data Fig. 10b. View Source
